3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one
Overview
Description
“3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one” is a novel anti-inflammatory compound . It has been studied for its effects on the production of interleukin-1 (IL-1) and/or interleukin-6 (IL-6) by human monocytes and the THP-1 cells of a human monocytic cell line .
Synthesis Analysis
The synthesis of this compound and its derivatives was realized starting with 4-chloro-3-nitroanisole . The synthesized compounds were evaluated against acute and chronic inflammations in oral administration in animals .Molecular Structure Analysis
The molecular formula of this compound is C16H14N2O5S . For a detailed molecular structure, please refer to the original resources or databases.Scientific Research Applications
Autoimmune Diseases Treatment
Iguratimod is primarily used to ameliorate Rheumatoid Arthritis (RA) in Japanese and Chinese clinics . It’s also under intense investigation for its efficacy against other autoimmune ailments .
Bone Protection
Iguratimod has been found to play a significant role in protecting bone physiology . This is particularly important in RA and other autoimmune diseases where bone health can be compromised .
Inflammation Reduction
Iguratimod is a nuclear factor NF-κB activation inhibitor used in the treatment of rheumatoid arthritis . It suppresses inflammatory cytokine production in cultured human synovial cells induced by tumor necrosis factor (TNF)-α by inhibiting the activity of nuclear factor-κB .
Analgesic Actions
Research suggests that the analgesic effects of Iguratimod may be partly mediated by the inhibition of bradykinin release in the local inflamed tissue .
Inhibition of Interleukin Production
In vitro studies have shown that Iguratimod inhibits the production of interleukin-1 (IL-1) and/or interleukin-6 (IL-6) by human monocytes and the THP-1 cells of a human monocytic cell line .
Antimicrobial Activity
Sulfonamide-based indole derivatives, which are structurally similar to Iguratimod, have been synthesized and tested for antimicrobial activity . These compounds have shown promising results against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
Target of Action
Iguratimod Impurity 1, also known as N-(3-amino-4-oxo-6-phenoxychromen-7-yl)methanesulfonamide or 3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one, primarily targets B cells . It inhibits the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, and IL-17 . It also suppresses the production of immunoglobulin and inhibits the activity of nuclear factor kappa-light chain enhancer of activated B cells .
Mode of Action
The compound acts directly on B cells, inhibiting the production of inflammatory cytokines . This results in the suppression of immunoglobulin production and the inhibition of nuclear factor kappa-light chain enhancer of activated B cells . It also interferes with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus, and can inhibit TNF-α-induced IL-6, IL-8, and monocyte chemoattractant protein 1 production .
Biochemical Pathways
Iguratimod Impurity 1 affects the pathways involving inflammatory cytokines and immunoglobulins . By inhibiting the production of these molecules, it suppresses the inflammatory response and modulates immune function .
Pharmacokinetics
Iguratimod, a related compound, is known to be orally bioavailable and easily absorbed from the gastrointestinal tract
Result of Action
The result of the compound’s action is the suppression of the inflammatory response and modulation of immune function . This can lead to a reduction in symptoms in conditions characterized by inflammation and overactive immune responses .
Future Directions
The compound has shown significant potency in rat models of carrageenin-induced edema (CPE) and adjuvant-induced arthritis (AA) . It has also shown good therapeutic efficacy against type II collagen-induced arthritis in DBA/1J mice . These results suggest the potential of this compound as a prospective disease-modifying antirheumatic agent .
properties
IUPAC Name |
N-(3-amino-4-oxo-6-phenoxychromen-7-yl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-24(20,21)18-13-8-14-11(16(19)12(17)9-22-14)7-15(13)23-10-5-3-2-4-6-10/h2-9,18H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFYTOULOUYZFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)N)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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